1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene is a fluorinated aromatic compound characterized by its molecular formula . This compound features a unique arrangement of multiple fluorine atoms, which significantly influence its chemical properties and reactivity. Fluorinated compounds are increasingly important in various fields such as pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and bioactivity.
The compound is classified as a fluorinated aromatic hydrocarbon, specifically a derivative of benzene with multiple fluorine substitutions. Its structure consists of a benzene ring substituted with two fluorine atoms, a difluoromethoxy group, and a fluoromethyl group. It is often utilized as a building block in organic synthesis to introduce fluorinated groups into target molecules.
The synthesis of 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene typically employs difluoromethylation reactions. One common method involves the use of difluorocarbene precursors, which react with aromatic substrates under controlled conditions to introduce the difluoromethoxy group. This process can also involve photoredox catalysis, where visible light is used to activate the reaction conditions .
The molecular structure of 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene can be represented by the following structural data:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 212.12 g/mol |
| IUPAC Name | 1-(difluoromethoxy)-2,3-difluoro-4-(fluoromethyl)benzene |
| InChI | InChI=1S/C8H5F5O/c9-3-4-1-2-5(14-8(12)13)7(11)6(4)10/h1-2,8H,3H2 |
| InChI Key | NGEBHDOBNFLVSJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1CF)F)F)OC(F)F |
The presence of multiple fluorine atoms contributes to the compound's unique electronic properties and reactivity.
1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene undergoes several types of chemical reactions:
The reaction pathways often yield substituted benzene derivatives that can be further functionalized for specific applications. The choice of reagents and conditions significantly affects the outcome of these reactions .
The mechanism by which 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene exerts its effects mainly involves its interactions with molecular targets. The presence of fluorine atoms enhances the compound's ability to form strong interactions with proteins and enzymes. This interaction can modulate their activity, influencing various biochemical pathways that lead to desired therapeutic or industrial outcomes .
The physical properties of 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene include:
Key chemical properties include:
These properties make it suitable for various applications in scientific research and industry .
1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene has several significant applications:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8